N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Overview
Description
N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study synthesized novel derivatives similar to the specified compound and evaluated their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. These derivatives demonstrated significant inhibition of blood vessel formation. Furthermore, their DNA cleavage abilities were assessed, revealing differential migration and band intensities, indicating potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Analytical and Quality Control Applications
The compound was used in a study developing a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances. This method demonstrated effectiveness and simplicity, indicating its potential for quality control of similar compounds (Ye et al., 2012).
Metabolic Pathway Elucidation
A derivative of the specified compound, flumatinib, was studied to identify its metabolites in chronic myelogenous leukemia patients. The study provided insights into the main metabolic pathways of flumatinib in humans after oral administration, aiding in the understanding of its metabolic fate (Gong et al., 2010).
Molecular Structure and Interactions
Research on closely related compounds analyzed different ring conformations and polarized electronic structures. It provided detailed insights into hydrogen-bonded assembly in various dimensions, contributing to the understanding of molecular interactions and structural dynamics (Acosta et al., 2013).
Plant Growth Stimulation
A series of new derivatives, including those similar to the specified compound, demonstrated a pronounced plant growth-stimulating effect, highlighting their potential in agricultural applications (Pivazyan et al., 2019).
Properties
IUPAC Name |
N-methyl-3-(6-methyl-2-piperidin-3-ylpyrimidin-4-yl)propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-10-8-12(5-6-13(19)15-2)18-14(17-10)11-4-3-7-16-9-11;;/h8,11,16H,3-7,9H2,1-2H3,(H,15,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKYAXCSDDCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.